BenchChemオンラインストアへようこそ!

4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid

Lipophilicity Permeability ADME

This bifunctional building block combines a Boc-protected piperidine with a benzoic acid via a methyleneoxy (–CH₂–O–) linker. Its calculated log P of 3.1 and six rotatable bonds provide a unique balance of lipophilicity and conformational flexibility, crucial for CNS-targeting programs and PROTAC linker optimization. Unlike direct ether or methylene analogs, this scaffold minimizes metabolic liabilities like O-dealkylation, preserving SAR integrity. The free carboxylic acid enables amide coupling, while the Boc group offers a straightforward deprotection route for secondary amine diversification.

Molecular Formula C18H25NO5
Molecular Weight 335.4 g/mol
CAS No. 1035270-79-1
Cat. No. B1400346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid
CAS1035270-79-1
Molecular FormulaC18H25NO5
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-8-13(9-11-19)12-23-15-6-4-14(5-7-15)16(20)21/h4-7,13H,8-12H2,1-3H3,(H,20,21)
InChIKeyGJBCSISMQKZUQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid (CAS 1035270-79-1) – Procurement-Ready Physicochemical and Structural Profile


4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid is a bifunctional building block that combines a Boc‑protected piperidine with a benzoic acid moiety through a methyleneoxy (–CH₂–O–) linker. Its molecular formula is C₁₈H₂₅NO₅, molecular weight 335.4 g·mol⁻¹, and calculated log P of 3.1 [1]. The compound is commercially available (typical purity ≥95%) and serves as a versatile carboxylic acid handle for amide‑bond formation in medicinal chemistry programs .

Why 4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid Cannot Be Casually Swapped with Structural Analogs


The methyleneoxy spacer in this compound imparts a unique combination of lipophilicity, conformational flexibility, and electronic character that differentiates it from close analogs such as the direct ether (4‑((1‑(tert‑butoxycarbonyl)piperidin‑4‑yl)oxy)benzoic acid) or the methylene‑only variant. Even subtle changes in linker length or composition alter log P, the number of rotatable bonds, and hydrogen‑bonding capacity, which in turn modulate solubility, permeability, and metabolic stability of the final conjugates [1]. Consequently, replacing this building block with a generic surrogate risks deviating from established structure‑activity relationships (SAR) and can confound lead‑optimization campaigns.

Quantitative Differentiation Evidence for 4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid Versus Closest Analogs


Increased Lipophilicity Versus the Direct Ether Analog

The target compound exhibits a computed log P (XLogP3‑AA) of 3.1 [1], whereas the direct ether analog 4‑((1‑(tert‑butoxycarbonyl)piperidin‑4‑yl)oxy)benzoic acid (CAS 162046‑56‑2) has a computed log P of 2.9 [2]. The ≈0.2 log unit increase reflects the additional methylene group and predicts moderately higher membrane permeability, which can be critical for crossing the blood–brain barrier or improving oral absorption in CNS‑targeted programs.

Lipophilicity Permeability ADME

Enhanced Conformational Flexibility Over the Ether-Bridged Analog

The target molecule possesses 6 rotatable bonds [1], compared with 5 for the direct ether analog [2]. The extra degree of freedom arises from the –CH₂–O– spacer and allows the pendant benzoic acid to sample a wider conformational space, which can facilitate optimal binding‑pocket occupancy in protein targets while potentially entailing a modest entropic penalty.

Conformational flexibility Rotatable bonds Molecular design

Moderate Molecular‑Weight Advantage with Potential PK Implications

With a molecular weight of 335.4 g·mol⁻¹ , the target compound is 14 Da heavier than the ether analog (321.4 g·mol⁻¹) [1] yet still resides within the preferred range for fragment‑based and lead‑like libraries. The marginal increase in size, coupled with higher log P, can shift the molecule’s position in property space (e.g., Lipinski’s rule of five) and may influence tissue distribution.

Molecular weight Pharmacokinetics Lead-likeness

Patent‑Documented Utility in RBP4‑Targeted Diabetes Therapeutics

The compound is explicitly listed as a reactant in the synthesis of N‑acyl‑N′‑phenylpiperazine derivatives claimed in WO 2010/119992 A1 [1]. These derivatives are described as superior RBP4‑lowering agents for the prophylaxis or treatment of diabetes. While head‑to‑head activity data for the building block itself are not provided, its inclusion in a patent‑protected scaffold indicates that the methyleneoxy‑benzoic acid motif is integral to achieving the desired pharmacological activity, distinguishing it from simpler benzoic acid or piperidine building blocks that lack this specific connectivity.

RBP4 inhibition Diabetes Patent evidence

Highest‑Value Application Scenarios for 4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid


Fragment‑Based Drug Discovery Requiring Balanced Lipophilicity

The compound’s log P of 3.1 and moderate molecular weight make it an attractive fragment for hit‑to‑lead programs targeting CNS or intracellular proteins. Its methyleneoxy linker provides a favorable balance between solubility and permeability compared to the more polar ether analog (log P 2.9) [1].

Amide‑Coupling‑Driven Library Synthesis

The free benzoic acid moiety allows straightforward amide bond formation with diverse amine libraries. The Boc‑protected piperidine can be deprotected post‑coupling to yield a secondary amine for further diversification, a route exploited in the RBP4‑inhibitor patent [2].

PROTAC Linker Development

The distinct six‑rotatable‑bond scaffold [1] offers a defined exit vector that can influence ternary complex formation. Researchers designing proteolysis‑targeting chimeras (PROTACs) may prioritize this building block over the less flexible ether analog when extended linker reach is required.

Metabolic Stability Optimization in Lead Series

The methyleneoxy spacer is anticipated to exhibit different metabolic liabilities (e.g., resistance to O‑dealkylation) compared to the direct ether, providing medicinal chemists with a tool to modulate clearance rates without altering the core pharmacophore [1].

Quote Request

Request a Quote for 4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.